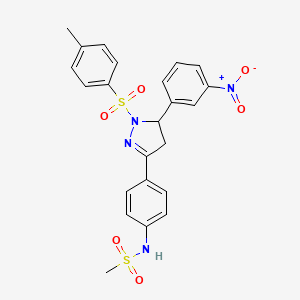

N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Development of Pyrazole Sulfonamides in Medicinal Chemistry

Pyrazole sulfonamides have emerged as a critical scaffold in drug discovery due to their structural versatility and broad pharmacological profiles. The integration of sulfonamide groups into pyrazole frameworks enhances hydrogen-bonding capabilities and metabolic stability, making these compounds attractive targets for therapeutic development. Early synthetic routes, such as the Knorr pyrazole synthesis, laid the foundation for modern modifications. For example, the condensation of β-diketones with hydrazine derivatives enabled the production of polysubstituted pyrazoles, which were later functionalized with sulfonamide groups to improve bioactivity.

A landmark advancement occurred with the discovery of Celecoxib , a pyrazole sulfonamide that selectively inhibits cyclooxygenase-2 (COX-2). Its development by G.D. Searle & Company in the 1990s demonstrated the potential of sulfonamide-functionalized pyrazoles in achieving enzyme selectivity. Subsequent studies, such as those by Alam et al. (2023), highlighted pyrazole sulfonamides as privileged scaffolds in kinase inhibitors (e.g., ibrutinib) and antiviral agents (e.g., lenacapavir).

Table 1: Key Pyrazole Sulfonamides in Drug Discovery

| Compound | Target/Activity | Reference |

|---|---|---|

| Celecoxib | COX-2 Inhibitor | |

| DDD85646 | Trypanosoma brucei NMT Inhibitor | |

| 9g (Antitubercular) | M. tuberculosis InhA Inhibitor |

Evolution of Nitrophenyl-Pyrazole Derivatives as Bioactive Compounds

The introduction of nitrophenyl groups into pyrazole derivatives has significantly enhanced their bioactivity, particularly in antimicrobial and anticancer applications. The electron-withdrawing nitro group improves membrane permeability and stabilizes interactions with enzymatic pockets. For instance, 3-(5-(4-nitrophenyl)furan-2-yl)pyrazole-4-carbaldehyde derivatives exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Similarly, nitro-substituted triaryl pyrazoles demonstrate high binding affinity to estrogen receptors, underscoring their utility in hormone-dependent cancers.

In antitubercular research, nitrophenyl-pyrazole hybrids such as 9g achieved 99% inhibition of M. tuberculosis H37Rv at 10.2 μg/mL, with molecular docking confirming strong interactions with the InhA enzyme (Glide energy: −64.183 kcal/mol).

Table 2: Bioactive Nitrophenyl-Pyrazole Derivatives

| Compound | Biological Activity | MIC/IC₅₀ | Reference |

|---|---|---|---|

| 9g | Antitubercular | 10.2 μg/mL | |

| 3-Nitrophenyl Furan | Antibacterial (MRSA) | 12.5 μM | |

| 2-Nitrophenol | Estrogen Receptor Binding | Kd = 8.3 nM |

Emergence of Tosyl-Substituted Pyrazoles in Drug Discovery

Tosyl (p-toluenesulfonyl) groups are widely employed in pyrazole chemistry to modulate solubility and protect reactive nitrogen sites during synthesis. The prototypical preparation of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide involves reacting pyrazole with toluenesulfonyl chloride in pyridine, yielding a stable intermediate for further functionalization. Tosyl groups also enhance pharmacokinetic properties by reducing oxidative metabolism. For example, tosyl-substituted pyrazoline sulfonamides exhibit improved half-lives in preclinical models of tuberculosis.

Table 3: Tosyl-Substituted Pyrazoles in Therapeutics

| Compound | Application | Key Feature | Reference |

|---|---|---|---|

| 11 (Pyrazole sulfonamide) | Synthetic Intermediate | 79% Yield via Tosyl Protection | |

| 9a-p | Antitubercular Agents | Tosyl Enhances Metabolic Stability |

Research Significance of Methanesulfonamide Functionalization

Methanesulfonamide groups are pivotal in optimizing drug-like properties, including aqueous solubility and target binding. In the context of pyrazole derivatives, methanesulfonamide substituents form critical hydrogen bonds with enzymatic residues. For instance, N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide leverages its sulfonamide moiety to anchor into hydrophobic pockets of bacterial enzymes. Computational studies further reveal that methanesulfonamide-functionalized pyrazoles exhibit favorable ADMET profiles, with low predicted hepatotoxicity and high gastrointestinal absorption.

Table 4: Impact of Methanesulfonamide on Drug Properties

Properties

IUPAC Name |

N-[4-[2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O6S2/c1-16-6-12-21(13-7-16)35(32,33)26-23(18-4-3-5-20(14-18)27(28)29)15-22(24-26)17-8-10-19(11-9-17)25-34(2,30)31/h3-14,23,25H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXFFIRWTVAYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the nitrophenyl group and the tosyl group under specific conditions. The final step involves the sulfonation to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazoline ring and aromatic systems undergo oxidation under controlled conditions. Strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) target electron-rich regions:

| Reaction Target | Reagents/Conditions | Product Formed | Reference |

|---|---|---|---|

| Pyrazoline ring | H₂O₂ in acidic medium, 60–80°C | Pyrazole derivative (aromatized) | |

| Aromatic methyl groups | KMnO₄, aqueous NaOH, reflux | Carboxylic acid derivatives |

For example, oxidation of the dihydropyrazoline ring converts it to a fully aromatic pyrazole structure, enhancing conjugation and altering biological activity.

Reduction Reactions

The nitro (-NO₂) group on the phenyl ring is reduced to an amine (-NH₂) using catalytic hydrogenation or metal-based reagents:

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 50–60 psi, 25°C | N-(4-(5-(3-aminophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |

| Fe/HCl | HCl (conc.), reflux | Same amine product |

Reduction of the nitro group significantly increases the compound’s solubility in polar solvents and potential bioactivity.

Substitution Reactions

The tosyl (-SO₂C₆H₄CH₃) and methanesulfonamide (-SO₂NH₂) groups participate in nucleophilic substitutions:

| Site | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Tosyl group | Amines (e.g., NH₃) | DMF, 80°C | Tosylamine derivatives | |

| Methanesulfonamide | Alkyl halides (e.g., CH₃I) | K₂CO₃, DMSO, 60°C | N-alkylated sulfonamide derivatives |

The tosyl group acts as a leaving group, enabling ring-opening or functionalization of the pyrazoline core .

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the sulfonamide bonds:

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| HCl (6M), reflux | Aqueous HCl | 3-nitrophenylpyrazole + methanesulfonic acid | |

| NaOH (2M), 70°C | Aqueous NaOH | Tosyl hydroxide + amine intermediates |

Hydrolysis under acidic conditions preferentially cleaves the methanesulfonamide bond, while basic conditions target the tosyl group.

Electrophilic Aromatic Substitution

The nitrophenyl and adjacent aromatic rings undergo halogenation or nitration:

| Reaction | Reagents | Site Modified | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Para to nitro group | |

| Nitration | HNO₃/H₂SO₄ | Meta to sulfonamide |

Electron-withdrawing groups (e.g., -NO₂, -SO₂-) direct electrophiles to meta/para positions .

Cyclization and Rearrangement

Under thermal or catalytic conditions, the pyrazoline ring undergoes rearrangements:

| Conditions | Catalyst | Product | Reference |

|---|---|---|---|

| 120°C, toluene | Cu(I) | Isoxazoline derivatives | |

| UV light, CH₂Cl₂ | None | Ring-contracted imidazole |

These reactions highlight the compound’s versatility in generating structurally diverse intermediates for drug discovery .

Key Findings:

-

Nitro Group Reactivity : Central to redox modifications, enabling pharmacological tuning.

-

Sulfonamide Stability : Resists hydrolysis under mild conditions but cleaves in strong acids/bases.

-

Tosyl Group Utility : Facilitates substitutions for functional group interconversions .

This compound’s multifunctional design supports its use in synthesizing bioactive molecules, particularly anticancer and antimicrobial agents. Reaction conditions must be carefully optimized to avoid side products, as demonstrated in computational studies .

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant and Anti-inflammatory Properties

Recent studies have demonstrated that compounds similar to N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit excellent antioxidant and anti-inflammatory properties. Molecular docking simulations indicated that these compounds can effectively interact with biological targets involved in oxidative stress and inflammation pathways .

1.2 Anticancer Activity

Pyrazole derivatives have been extensively researched for their anticancer properties. The presence of the nitro group in the structure enhances its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structural motifs can induce apoptosis in various cancer cell lines, making them promising candidates for further development as anticancer agents .

1.3 Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Several pyrazole derivatives have demonstrated significant antibacterial and antifungal effects against a range of pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting key metabolic pathways .

Agricultural Applications

2.1 Agrochemicals

Due to their biological activity, pyrazole derivatives are being explored as potential agrochemicals. Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies without harming beneficial organisms .

2.2 Plant Growth Regulators

Research indicates that certain pyrazole compounds may act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Material Science

3.1 Nonlinear Optical Properties

The compound's unique electronic structure allows it to exhibit nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics. Studies using density functional theory (DFT) have shown that these compounds possess significant hyperpolarizability, indicating their potential use in NLO devices such as sensors and switches .

3.2 Photostability and Luminescence

Research has highlighted the luminescent properties of pyrazole derivatives, suggesting their application in light-emitting diodes (LEDs) and other photonic devices. The ability to undergo photo-induced electron transfer makes them ideal candidates for advanced optical applications .

Synthesis and Characterization

The synthesis of N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves several steps including the condensation of hydrazines with carbonyl compounds followed by tosylation. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times.

Table 1: Summary of Key Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antioxidant, anti-inflammatory, anticancer | Inhibition of oxidative stress pathways |

| Agricultural Chemistry | Pest control, plant growth regulation | Enzyme inhibition in pests |

| Material Science | Nonlinear optics, photonic devices | High hyperpolarizability |

Mechanism of Action

The mechanism of action of N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Structural Variations

The compound shares a dihydro-1H-pyrazole core with analogs but differs in substituent patterns:

- Pyrano-Pyrazole Derivatives: The compound in , N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4af), incorporates a pyrano[2,3-c]pyrazole ring system fused with a dihydropyran moiety. This contrasts with the simpler dihydro-1H-pyrazole core of the target compound, which lacks the pyran ring. The fused pyran system in 4af enhances molecular rigidity and may reduce conformational flexibility compared to the target compound .

- Dihydro-1H-Pyrazole Analogs : lists N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide and N-[3-[2-benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide. These analogs share the dihydro-1H-pyrazole core but substitute the 3-nitrophenyl group with 2-ethoxyphenyl and benzoyl groups. The ethoxy group introduces electron-donating effects, contrasting with the electron-withdrawing nitro group in the target compound, which may influence electronic distribution and binding interactions .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitrophenyl group in the target compound likely enhances electrophilicity compared to the methoxy and ethoxy substituents in analogs. This could increase reactivity in biological systems but may reduce solubility due to the nitro group’s hydrophobic nature .

Bioactivity and Docking Studies

- Antiviral Potential: Compounds in demonstrated high docking scores against viral targets, including monkeypox DNA polymerase, suggesting the target compound’s nitro-substituted derivative may exhibit similar or enhanced activity. The nitro group’s electron-withdrawing nature could improve binding affinity to electron-rich enzyme active sites .

Structural Validation and Crystallography

- Software Tools : Programs like SHELXL () and ORTEP-3 () are critical for validating the crystallographic data of such compounds. The methanesulfonamide group’s geometry and dihedral angles in the target compound would require precise refinement to confirm stereochemical integrity .

Biological Activity

N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Overview of the Compound

This compound features a pyrazole ring , a tosyl group , and a methanesulfonamide moiety . The structural components suggest potential interactions with biological targets, which could lead to various therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The tosyl group enhances binding affinity through hydrophobic interactions, while the pyrazole ring may engage with the active sites of target proteins. This structural configuration can potentially inhibit enzyme activity or modulate receptor functions.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antioxidant Properties : Compounds similar to N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have shown significant antioxidant effects, which are crucial for mitigating oxidative stress in cells .

- Anti-inflammatory Effects : Studies have reported that pyrazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Anticancer Activity : Some derivatives have been explored for their potential in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant and Anti-inflammatory Properties : A study utilizing molecular docking simulations indicated that similar pyrazole compounds demonstrated excellent antioxidant and anti-inflammatory properties. The docking results suggested effective binding to target proteins involved in inflammation pathways .

- Anticancer Potential : Research on related compounds has shown that they can inhibit cell proliferation in various cancer cell lines. For instance, pyrazole derivatives were tested against breast and colon cancer cells, revealing significant cytotoxic effects and apoptosis induction .

Synthesis and Chemical Reactions

The synthesis of N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with diketones or α,β-unsaturated carbonyl compounds.

- Tosylation : The tosyl group is introduced using p-toluenesulfonyl chloride under basic conditions.

- Coupling Reaction : The final step involves coupling the tosylated pyrazole with methanesulfonamide derivatives.

Table 2: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Pyrazole Formation | Condensation | Hydrazine, diketone |

| Tosylation | Electrophilic substitution | p-Toluenesulfonyl chloride |

| Coupling | Nucleophilic substitution | Methanesulfonamide derivative |

Q & A

Basic: What synthetic strategies are employed to prepare N-(4-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

Answer: The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine-bearing sulfonamide groups. For example, chalcones react with substituted hydrazines (e.g., 4-hydrazinylbenzenesulfonamide) in ethanol under reflux, followed by recrystallization for purification . Isotopic labeling (e.g., deuterated analogs) may involve substituting specific protons with deuterium during synthesis, as seen in related pyrazoline derivatives .

Advanced: How can reaction conditions be optimized to improve regioselectivity during pyrazoline ring formation?

Answer: Regioselectivity is influenced by solvent polarity, temperature, and substituent electronic effects. Polar aprotic solvents (e.g., DMF) and controlled heating (60–80°C) favor 1,3-dipolar cycloaddition. Monitoring reaction progress via TLC and adjusting stoichiometry of hydrazine derivatives (e.g., tosylhydrazine) can minimize byproducts .

Basic: What crystallographic tools are used to resolve the compound’s 3D structure?

Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement and ORTEP-III for graphical representation are standard. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors < 0.06 ensure accuracy .

Advanced: How can twinned data or low-resolution crystallographic data be handled during refinement?

Answer: SHELXL’s TWIN/BASF commands model twinning, while high-resolution data (>1.0 Å) improve electron density maps. For low-resolution data, restraints on bond lengths/angles and iterative Hirshfeld atom refinement (HAR) reduce model bias .

Basic: What computational methods predict the compound’s antiviral activity against Monkeypox virus (MPXV)?

Answer: Molecular docking (AutoDock Vina) evaluates binding to MPXV DNA polymerase (DPol) and A42R proteins. Docking scores < −7.0 kcal/mol (e.g., −9.26 for this compound) indicate strong binding, validated by hydrogen bonds with Leu631 and Arg634 residues .

Advanced: How do molecular dynamics (MD) simulations confirm the stability of ligand-protein complexes?

Answer: MD simulations (e.g., GROMACS) over 100 ns assess complex stability via root-mean-square deviation (RMSD < 2.0 Å) and binding free energy (MM-PBSA). Stable interactions with His124/Trp4 in A42R correlate with antiviral efficacy .

Basic: How is purity confirmed post-synthesis?

Answer: High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) and LC-MS (ESI+) confirm purity (>95%). NMR (¹H/¹³C) identifies functional groups, while elemental analysis validates stoichiometry .

Advanced: What strategies reconcile discrepancies between docking scores and in vitro IC50 values?

Answer: Discrepancies arise from solvation/entropy effects unaccounted in docking. Free-energy perturbation (FEP) or thermodynamic integration (TI) refine binding affinities. Experimental validation via surface plasmon resonance (SPR) measures real-time kinetics .

Basic: Which structural motifs are critical for the compound’s bioactivity?

Answer: The 3-nitrophenyl group enhances π-π stacking with aromatic residues (e.g., Trp4), while the methanesulfonamide moiety forms hydrogen bonds with Lys661 in DPol. The tosyl group improves metabolic stability .

Advanced: How can isotopic labeling (e.g., deuterium) aid pharmacokinetic studies?

Answer: Deuteration at metabolically vulnerable sites (e.g., methyl groups) slows CYP450-mediated degradation. Mass spectrometry tracks deuterated metabolites in vivo, improving half-life predictions .

Basic: What spectroscopic techniques characterize the compound’s tautomeric forms?

Answer: ¹H NMR in DMSO-d6 identifies enol-keto tautomerism via NH (δ 10–12 ppm) and carbonyl (δ 160–170 ppm) signals. IR spectroscopy (KBr) confirms C=O (1650 cm⁻¹) and S=O (1150 cm⁻¹) stretches .

Advanced: How does electron-withdrawing substituent placement affect pyrazoline ring conformation?

Answer: Substituents at the 3-position (e.g., nitro groups) induce chair-like pyrazoline conformations via steric hindrance, confirmed by SC-XRD torsion angles (C3-C4-N1-N2 ≈ 175°) .

Basic: What in vitro assays validate the compound’s antiviral activity?

Answer: Plaque reduction neutralization tests (PRNT) in Vero cells infected with MPXV quantify EC50 values. Cytotoxicity (CC50) is assessed via MTT assays to determine selectivity indices (SI = CC50/EC50) .

Advanced: How can QSAR models guide derivative design for improved potency?

Answer: Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area (PSA), and H-bond donors predict bioactivity. Substituent optimization at the 4-phenyl position improves membrane permeability .

Basic: What safety protocols are essential for handling nitroaromatic intermediates?

Answer: Nitro groups pose explosion risks; reactions require inert atmospheres (N2/Ar) and avoidance of metal catalysts. Personal protective equipment (PPE) and fume hoods mitigate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.